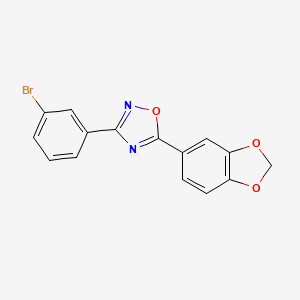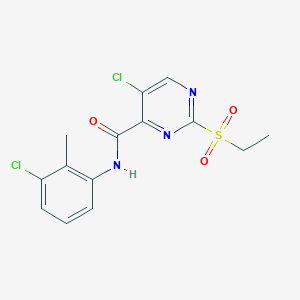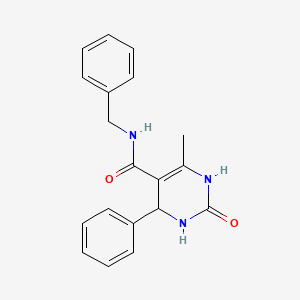![molecular formula C21H22F3N3O4 B4387399 1-(4-isopropoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4387399.png)
1-(4-isopropoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Vue d'ensemble
Description
1-(4-isopropoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, also known as Ro 64-6198, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of the endocannabinoid anandamide, which has been implicated in a variety of physiological processes, including pain sensation, mood regulation, and appetite control. Ro 64-6198 has been studied extensively for its potential therapeutic applications in these areas.
Mécanisme D'action
1-(4-isopropoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine 64-6198 works by inhibiting the enzyme FAAH, which is responsible for the breakdown of the endocannabinoid anandamide. Anandamide is known to activate the CB1 receptor, which is involved in pain sensation, mood regulation, and appetite control. By inhibiting FAAH, 1-(4-isopropoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine 64-6198 increases the levels of anandamide in the body, leading to increased activation of the CB1 receptor and the associated physiological effects.
Biochemical and Physiological Effects
1-(4-isopropoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine 64-6198 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on pain sensation, mood regulation, and appetite control, 1-(4-isopropoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine 64-6198 has also been shown to have anti-inflammatory and neuroprotective effects. It has been suggested that these effects may be due to the activation of other endocannabinoid receptors, such as CB2 and TRPV1.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-isopropoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine 64-6198 has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the role of anandamide and the endocannabinoid system in various physiological processes. Additionally, 1-(4-isopropoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine 64-6198 has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies.
However, there are also some limitations to the use of 1-(4-isopropoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine 64-6198 in lab experiments. One limitation is that it is not a completely selective inhibitor of FAAH, and may also inhibit other enzymes at high concentrations. Additionally, 1-(4-isopropoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine 64-6198 has been shown to have some off-target effects, such as inhibition of the enzyme monoacylglycerol lipase (MAGL), which may complicate the interpretation of some experiments.
Orientations Futures
There are several future directions for research on 1-(4-isopropoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine 64-6198 and the endocannabinoid system. One area of interest is the potential therapeutic applications of 1-(4-isopropoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine 64-6198 in pain management, mood regulation, and appetite control. Clinical trials are currently underway to investigate the safety and efficacy of FAAH inhibitors, including 1-(4-isopropoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine 64-6198, in these areas.
Another area of interest is the role of the endocannabinoid system in other physiological processes, such as immune function and metabolism. There is growing evidence that the endocannabinoid system plays a role in these areas, and FAAH inhibitors like 1-(4-isopropoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine 64-6198 may be useful tools for studying these processes.
Finally, there is interest in developing more selective and potent inhibitors of FAAH, as well as other enzymes involved in the endocannabinoid system. These inhibitors may have improved therapeutic potential and fewer off-target effects compared to current inhibitors like 1-(4-isopropoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine 64-6198.
Applications De Recherche Scientifique
1-(4-isopropoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine 64-6198 has been studied extensively for its potential therapeutic applications in pain management, mood regulation, and appetite control. In preclinical studies, 1-(4-isopropoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine 64-6198 has been shown to reduce pain sensation in animal models of inflammatory and neuropathic pain. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, 1-(4-isopropoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine 64-6198 has been shown to reduce food intake and body weight in animal models of obesity.
Propriétés
IUPAC Name |
[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O4/c1-14(2)31-17-6-3-15(4-7-17)20(28)26-11-9-25(10-12-26)18-8-5-16(21(22,23)24)13-19(18)27(29)30/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOPWJLYJUZORH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-(2-chloro-6-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B4387341.png)




![3-fluoro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387381.png)
![N-(3-pyridinylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4387384.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-1-propanamine hydrochloride](/img/structure/B4387387.png)

![4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4387411.png)

![N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4387415.png)